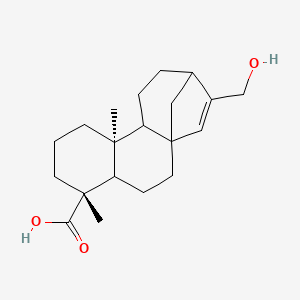

17-Hydroxy-15-kauren-19-oic acid

CAS No.:

Cat. No.: VC1834703

Molecular Formula: C20H30O3

Molecular Weight: 318.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H30O3 |

|---|---|

| Molecular Weight | 318.4 g/mol |

| IUPAC Name | (5R,9S)-14-(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadec-14-ene-5-carboxylic acid |

| Standard InChI | InChI=1S/C20H30O3/c1-18-7-3-8-19(2,17(22)23)15(18)6-9-20-10-13(4-5-16(18)20)14(11-20)12-21/h11,13,15-16,21H,3-10,12H2,1-2H3,(H,22,23)/t13?,15?,16?,18-,19-,20?/m1/s1 |

| Standard InChI Key | XEQHVCXFKPCQNM-PMEPGDBCSA-N |

| Isomeric SMILES | C[C@@]12CCC[C@@](C1CCC34C2CCC(C3)C(=C4)CO)(C)C(=O)O |

| Canonical SMILES | CC12CCCC(C1CCC34C2CCC(C3)C(=C4)CO)(C)C(=O)O |

Introduction

| Parameter | Information |

|---|---|

| Molecular Formula | C₂₀H₃₀O₃ |

| Molecular Weight | 318.4 g/mol |

| CAS Number | 35030-38-7 |

| IUPAC Name | (1S,4S,5R,9S,10S,13S)-14-(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.0¹,¹⁰.0⁴,⁹]hexadec-14-ene-5-carboxylic acid |

| InChI Key | XEQHVCXFKPCQNM-LEUKZYDJSA-N |

Table 1: Chemical identifiers of 17-Hydroxy-15-kauren-19-oic acid

Structural Characteristics and Physical Properties

17-Hydroxy-15-kauren-19-oic acid possesses a complex tetracyclic structure characteristic of kaurane diterpenoids. The structure includes a -bicyclic ring system with a C15-C16 bridge connected to C13, forming a five-membered ring D . This architectural arrangement contributes significantly to its biological activities.

The compound exhibits the following physical properties:

| Property | Value |

|---|---|

| Physical State | Solid/Powder |

| Melting Point | 193-194°C |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and chloroform |

| Appearance | Colorless crystals |

Table 2: Physical properties of 17-Hydroxy-15-kauren-19-oic acid

Spectroscopically, the compound shows distinctive features in NMR spectroscopy. The ¹H-NMR spectrum displays two AB system protons at δᴴ 3.43 and 3.55 (each 1H, d, J=11.7 Hz) due to a hydroxymethyl group and two methyl singlets . These spectroscopic characteristics are essential for its identification and structural elucidation.

Natural Sources and Distribution

17-Hydroxy-15-kauren-19-oic acid is predominantly found in plants belonging to the Annonaceae family . This family comprises approximately 130 genera and over 2,300 species distributed mainly in tropical and subtropical regions .

The compound has been specifically reported in:

-

Various Pteris species (ferns) as part of the "Pterisolic Acids" group

-

Other members of the Annonaceae family through comprehensive phytochemical studies

The natural occurrence of this compound in these plants likely serves ecological functions, potentially including defense mechanisms against herbivores and pathogens, although the exact ecological roles remain an area of ongoing research .

Extraction and Isolation Methods

The isolation of 17-Hydroxy-15-kauren-19-oic acid from natural sources involves several sophisticated analytical techniques:

| Step | Technique | Details |

|---|---|---|

| Initial Extraction | Solvent Extraction | Plant material is typically macerated with organic solvents such as methanol, ethanol, or chloroform |

| Fractionation | Column Chromatography | Crude extract is separated using silica gel or other adsorbents |

| Purification | HPLC/TLC | High-performance liquid chromatography or thin-layer chromatography is used for further purification |

| Structure Confirmation | Spectroscopic Analysis | NMR, MS, IR, and X-ray crystallography for structural elucidation |

Table 3: Extraction and isolation methods for 17-Hydroxy-15-kauren-19-oic acid

The extraction methods typically involve chromatographic techniques using organic solvents to isolate the compound from plant material. The efficiency of extraction depends on various factors including the plant part used, solvent system, extraction time, and temperature.

Biological Activities

17-Hydroxy-15-kauren-19-oic acid exhibits a diverse range of biological activities that make it a compound of significant interest for potential therapeutic applications:

Cytotoxic and Anticancer Properties

The compound has demonstrated cytotoxicity against human prostate LNCaP2 cells, suggesting potential anticancer properties . Its cytotoxic effect is believed to involve mechanisms related to the induction of apoptosis through the activation of caspases and modulation of apoptotic pathways.

Kaurane diterpenoids, including 17-Hydroxy-15-kauren-19-oic acid, have been assessed for their antiproliferative effects in various cell lines, including HeLa, A-549, Hep-2, PC-3, and MCF-7 cells, showing dose-dependent inhibition of cell growth .

Anti-inflammatory Activities

Kaurane diterpenoids like 17-Hydroxy-15-kauren-19-oic acid have shown significant anti-inflammatory activities. Related compounds in this class have been reported to inhibit prostaglandin E2 release, nitric oxide (NO) production, inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2) expressions .

The anti-inflammatory mechanisms potentially involve:

-

Inhibition of pro-inflammatory cytokines

-

Suppression of NF-kB activity

-

Modulation of inflammatory signaling pathways

Structure-Activity Relationships

The biological activities of 17-Hydroxy-15-kauren-19-oic acid are closely related to its structural features. Key structure-activity relationships include:

-

The hydroxyl group at C-17 enhances water solubility and may facilitate interactions with biological targets

-

The carboxylic acid moiety at C-19 contributes to binding with enzymes and receptors

-

The tetracyclic skeleton provides a rigid framework that influences the spatial orientation of functional groups

Understanding these structure-activity relationships is crucial for the development of synthetic analogs with enhanced biological activities and improved pharmacokinetic properties.

Research Applications and Future Directions

Current research on 17-Hydroxy-15-kauren-19-oic acid focuses on:

-

Development of synthetic methods for the preparation of derivatives with enhanced biological activities

-

Investigation of its potential as a lead compound for anticancer drug development

-

Exploration of its anti-inflammatory mechanisms for potential application in inflammatory disorders

-

Assessment of its antiviral properties against emerging viral pathogens

Future research directions may include:

-

Detailed mechanistic studies to elucidate its mode of action at the molecular level

-

Clinical evaluation of its safety and efficacy

-

Development of drug delivery systems to improve its bioavailability

-

Exploration of synergistic effects with existing therapeutic agents

Comparison with Related Kaurane Diterpenoids

17-Hydroxy-15-kauren-19-oic acid shares structural similarities with other kaurane diterpenoids but differs in specific functional groups and their positions:

| Compound | Key Structural Differences | Biological Activities |

|---|---|---|

| Kaurenoic acid | Lacks the 17-hydroxyl group | Antibacterial, anti-inflammatory |

| ent-17-Hydroxykaura-9(11),15-dien-19-oic acid | Additional double bond at C-9/C-11 | Similar cytotoxic effects |

| ent-16β,17-Dihydroxy-9(11)-kauren-19-oic acid | Additional hydroxyl group at C-16 | Decompression, blood viscosity depression |

| Pterisolic acids | Various substitution patterns | Diverse biological activities |

Table 4: Comparison of 17-Hydroxy-15-kauren-19-oic acid with related compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume